molecular formula C11H13ClN2O B185385 N-(4-chlorophenyl)pyrrolidine-1-carboxamide CAS No. 35640-09-6

N-(4-chlorophenyl)pyrrolidine-1-carboxamide

Cat. No. B185385
CAS RN: 35640-09-6
M. Wt: 224.68 g/mol
InChI Key: RTBUUFKTGZOHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)pyrrolidine-1-carboxamide, also known as CPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and learning and memory processes in the brain.

Mechanism of Action

N-(4-chlorophenyl)pyrrolidine-1-carboxamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor site and blocking the influx of calcium ions into the cell. This inhibition of the NMDA receptor has been shown to have neuroprotective effects in various models of brain injury and disease.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by N-(4-chlorophenyl)pyrrolidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease glutamate release, reduce oxidative stress, and inhibit apoptosis in various models of brain injury and disease. N-(4-chlorophenyl)pyrrolidine-1-carboxamide has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)pyrrolidine-1-carboxamide has several advantages for use in laboratory experiments. It is a well-established and reliable tool for the study of the NMDA receptor and its role in various physiological and pathological conditions. However, the use of N-(4-chlorophenyl)pyrrolidine-1-carboxamide is limited by its selectivity for the NMDA receptor, and it may not be effective in models where other receptors are involved.

Future Directions

There are several future directions for the use of N-(4-chlorophenyl)pyrrolidine-1-carboxamide in scientific research. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subunits of the receptor. Another area of interest is the investigation of the role of the NMDA receptor in psychiatric disorders, such as depression and schizophrenia. Additionally, the use of N-(4-chlorophenyl)pyrrolidine-1-carboxamide in combination with other drugs may have synergistic effects and could lead to new therapeutic approaches for brain injury and disease.
Conclusion:
In conclusion, N-(4-chlorophenyl)pyrrolidine-1-carboxamide is a potent and selective blocker of the NMDA receptor that has been extensively studied for its potential use in scientific research. Its well-established synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it a valuable tool for the study of the NMDA receptor and its role in various physiological and pathological conditions.

Synthesis Methods

N-(4-chlorophenyl)pyrrolidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with pyrrolidine, followed by the conversion of the resulting intermediate to N-(4-chlorophenyl)pyrrolidine-1-carboxamide. The synthesis of N-(4-chlorophenyl)pyrrolidine-1-carboxamide is well-established and has been reported in various scientific journals.

Scientific Research Applications

N-(4-chlorophenyl)pyrrolidine-1-carboxamide has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological conditions. It has been shown to be effective in models of stroke, epilepsy, and neuropathic pain. N-(4-chlorophenyl)pyrrolidine-1-carboxamide has also been used to study the mechanisms of synaptic plasticity and learning and memory processes in the brain.

properties

CAS RN

35640-09-6

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

N-(4-chlorophenyl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C11H13ClN2O/c12-9-3-5-10(6-4-9)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15)

InChI Key

RTBUUFKTGZOHCA-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=C(C=C2)Cl

Other CAS RN

35640-09-6

Pictograms

Corrosive; Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.